molecular formula C18H23N5O3 B6456077 3-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1-phenylurea CAS No. 2549022-12-8

3-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1-phenylurea

Cat. No.: B6456077
CAS No.: 2549022-12-8
M. Wt: 357.4 g/mol
InChI Key: BPHLUMUAQKVJBO-UHFFFAOYSA-N
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Description

The compound “3-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1-phenylurea” is a complex organic molecule. It contains a 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl group, a piperidin-4-yl group, and a phenylurea group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. The 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl group, piperidin-4-yl group, and phenylurea group would each contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl, piperidin-4-yl, and phenylurea groups could potentially make it reactive towards certain reagents .

Mechanism of Action

Without specific studies or experimental data, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on its ability to interact with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when working with chemicals .

Future Directions

The future research directions for this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its potential use in various fields such as medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

1-[1-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)piperidin-4-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-21-12-15(16(24)22(2)18(21)26)23-10-8-14(9-11-23)20-17(25)19-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHLUMUAQKVJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)N2CCC(CC2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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